molecular formula C14H15NO2S B2446240 N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide CAS No. 1396847-73-6

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide

Cat. No.: B2446240
CAS No.: 1396847-73-6
M. Wt: 261.34
InChI Key: UXGZABAKHZWBMU-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide (CAS 1396847-73-6) is a small-molecule compound with the molecular formula C₁₄H₁₅NO₂S and a molecular weight of 261.34 g/mol . This chemical entity belongs to the thiophene-carboxamide class, a group of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their versatile biological activities . Thiophene-carboxamide derivatives are recognized as privileged scaffolds in the development of novel therapeutic agents, with several analogs investigated as lead compounds for various indications . These derivatives are frequently explored as effective isosteres in molecular design . Research into structurally similar thiophene-3-carboxamide derivatives has revealed their potential as inhibitors of critical oncological targets. Recent studies have identified such compounds as potent inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of tumor angiogenesis, with one derivative exhibiting an IC₅₀ of 191.1 nM . Other trisubstituted thiophene-3-carboxamide derivatives have been developed as a newer class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, showing impressive antiproliferative activity in cancer cell lines and nanomolar-range kinase inhibition, presenting a strategy to overcome mutation-based resistance . Furthermore, thiophene-2-carboxamide analogs have demonstrated notable biological activities in scientific literature, including significant antioxidant properties in ABTS assays and potent antibacterial efficacy against pathogenic Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . The structural features of this compound make it a valuable intermediate for synthesizing more complex derivatives for probing biological pathways or optimizing drug-like properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c16-13(11-4-2-1-3-5-11)6-8-15-14(17)12-7-9-18-10-12/h1-5,7,9-10,13,16H,6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGZABAKHZWBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with 3-hydroxy-3-phenylpropylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Properties

Antitumor Activity :
N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide has demonstrated notable anticancer effects. Studies indicate that thiophene derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound has been shown to target specific pathways critical for cancer progression.

Case Study: Anticancer Effects

A study evaluated the efficacy of this compound across various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with significant potency compared to standard chemotherapeutics.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties that may contribute to its overall therapeutic potential. By reducing inflammation, it could play a role in preventing diseases where inflammation is a precursor, including various cancers.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease contexts.

Comparative Analysis of Biological Activities

A comparative analysis of this compound with other thiophene derivatives highlights its unique profile:

CompoundAntitumor ActivityAnti-inflammatoryAntimicrobial
This compoundHighModerateLow
Thiophene Derivative AModerateHighModerate
Thiophene Derivative BHighLowHigh

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-phenylpropyl)thiophene-2-carboxamide
  • N-(3-hydroxy-3-phenylpropyl)furan-3-carboxamide
  • N-(3-hydroxy-3-phenylpropyl)pyrrole-3-carboxamide

Uniqueness

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .

Biological Activity

N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound belongs to a class of thiophene derivatives, which are known for their diverse biological properties. Thiophenes are five-membered heteroaromatic compounds that incorporate sulfur into their structure, contributing to their unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

  • Inhibition of Anti-apoptotic Proteins : Similar thiophene derivatives have been shown to inhibit anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancer cells. This inhibition can lead to increased apoptosis in tumor cells, enhancing the efficacy of cancer therapies .
  • Cell Cycle Regulation : The compound may influence cell cycle progression by modulating signaling pathways associated with cell survival and proliferation, particularly those involving the Akt pathway .
  • Antimicrobial Activity : Preliminary studies suggest that thiophene derivatives possess antimicrobial properties, potentially making them candidates for treating infections.

Anticancer Activity

A significant focus has been on the anticancer potential of this compound. Research indicates that compounds in this class can induce cytotoxic effects on various cancer cell lines.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)<10Induction of apoptosis via Bcl-2 inhibition
N-(3-hydroxy-3-(phenyl)propyl)thiopheneHL-60 (leukemia)<15Mitochondrial pathway activation

These findings underscore the potential of this compound as an effective agent in cancer treatment protocols.

Antimicrobial Activity

In addition to its anticancer properties, there is evidence suggesting that thiophene derivatives exhibit antimicrobial effects. A study highlighted the ability of similar compounds to inhibit bacterial growth, indicating potential applications in treating infections caused by resistant strains .

Case Studies

  • Case Study on Apoptosis Induction : A study evaluated the effects of this compound on HL-60 cells, demonstrating that it induces apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased Annexin V binding, indicative of early apoptotic events.
  • Antimicrobial Efficacy : Another investigation into the antimicrobial properties showed that derivatives similar to N-(3-hydroxy-3-phenylpropyl)thiophene exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting their utility in developing new antibiotics .

Q & A

Q. What are the common synthetic routes for N-(3-hydroxy-3-phenylpropyl)thiophene-3-carboxamide and its derivatives?

The synthesis typically involves coupling thiophene-3-carboxylic acid derivatives with amine-containing sidechains. For example:

  • Acylation : Reacting thiophene-3-carboxylic acid chlorides with amines like 3-amino-3-phenylpropan-1-ol under anhydrous conditions (e.g., CH₂Cl₂, N₂ atmosphere) .
  • Solid-phase synthesis : For high-throughput screening, intermediates can be functionalized on resin supports, followed by cleavage and purification via reverse-phase HPLC .
  • Key steps : Monitor reactions using TLC or LC-MS, and purify via recrystallization (methanol/water) or column chromatography (gradient elution with EtOAc/hexanes) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry of the thiophene ring and substituent positions (e.g., chemical shifts for carboxamide protons at δ 7.8–8.2 ppm) .
  • IR spectroscopy : Identify NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-O (1200–1250 cm⁻¹) stretches .
  • HRMS/LC-MS : Validate molecular weight and purity (>95%) .
  • Melting point analysis : Assess crystallinity (e.g., 191–216°C for related analogs) .

Advanced Research Questions

Q. How do structural modifications impact the biological activity of thiophene-3-carboxamide derivatives?

  • Substituent effects :
    • 3-Carboxamide position : Essential for JNK1 inhibition; relocation to the 5-position abolishes activity (IC₅₀ > 100 µM) .
    • Thiophene vs. phenyl rings : Thiophene-based analogs show 10-fold higher potency due to enhanced π-stacking .
    • Hydroxypropyl group : The 3-hydroxy-3-phenylpropyl sidechain improves solubility and target engagement in CNS models (e.g., LSD1 inhibitors like TAK-418) .
  • Methodology : Systematically vary substituents using combinatorial chemistry, then validate via kinase assays (e.g., LanthaScreen for JNK1) or fluorescence polarization .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case example : A compound may show strong in vitro inhibition but poor in vivo efficacy.
    • Assay conditions : Optimize buffer pH (e.g., 7.4 vs. 6.5) to mimic physiological environments .
    • Metabolic stability : Use liver microsomal assays to identify rapid degradation (e.g., esterase susceptibility in prodrugs) .
    • Orthogonal assays : Confirm target engagement with SPR or CETSA (cellular thermal shift assay) .

Q. What strategies improve the translation of in vitro findings to in vivo models?

  • Pharmacokinetic optimization :
    • LogP adjustments : Introduce polar groups (e.g., hydroxypropyl) to reduce LogP from >4 to 2–3, enhancing blood-brain barrier penetration .
    • Prodrug design : Mask hydroxyl groups as acetates to improve oral bioavailability .
  • Animal models : Use transgenic mice (e.g., ASD models for TAK-418) with behavioral assays (e.g., social interaction tests) .

Methodological Tables

Q. Table 1. Structure-Activity Relationship (SAR) Trends for Thiophene-3-carboxamides

ModificationActivity Trend (IC₅₀)Key Reference
3-Carboxamide → Ester>50% loss
Thiophene → Phenyl>10-fold decrease
4,5-Dimethyl substitution2-fold decrease
Hydroxypropyl sidechain5-fold increase (CNS)

Q. Table 2. Recommended Analytical Workflow

StepTechniquePurpose
1LC-MSPurity assessment (>95%)
21H/13C NMRRegiochemical confirmation
3Thermal gravimetryStability under stress conditions
4X-ray diffractionAbsolute configuration assignment

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